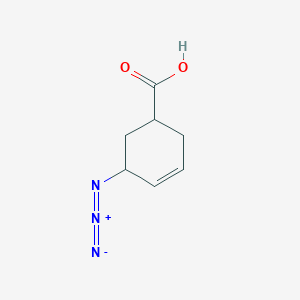

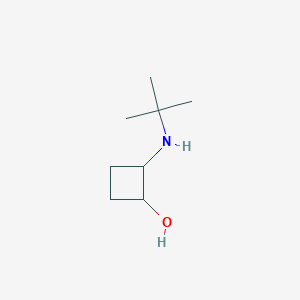

5-Azidocyclohex-3-ene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related azabicyclic compounds involves the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride followed by hydrolysis to yield 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . Another synthesis route described is the asymmetric synthesis of a 2-azabicyclo[3.3.1]nonane-9-carboxylic acid starting from dimethyl nonadienedioate, involving a domino Michael–Dieckman process . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-Azidocyclohex-3-ene-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by the presence of nitrogen within the ring structure, which can significantly affect the reactivity and stability of the molecule. For instance, the presence of nitrogen in the ring structure of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives influences their rearrangement under acidic conditions . The stereochemistry of these compounds is also crucial, as seen in the enantioselective synthesis of a 2-azabicyclo[3.3.1]nonane-9-carboxylic acid .

Chemical Reactions Analysis

The chemical reactivity of azabicyclic compounds includes ring-opening reactions, as demonstrated by the rhodium-catalyzed ring-opening of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with arylboronic acids . Additionally, the skeletal rearrangement of azabicyclic compounds under acidic conditions to yield different products is another example of their chemical behavior . These reactions provide a basis for understanding the potential reactivity of 5-Azidocyclohex-3-ene-1-carboxylic acid in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds can be inferred from their behavior in various reactions. For example, the resolution of enantiomers of amino acids using an azabicyclic compound as an impregnating reagent indicates its potential use in chiral resolution techniques . The thermolysis of heterocyclic 3-aza-3-ene-1,5-diynes provides insights into the stability and decomposition pathways of azabicyclic compounds . These studies suggest that 5-Azidocyclohex-3-ene-1-carboxylic acid may have similar properties that could be exploited in synthetic and analytical applications.

科学的研究の応用

Prodrug Design

5-Azidocyclohex-3-ene-1-carboxylic acid plays a role in the design of prodrugs, specifically in enhancing the therapeutic effectiveness and delivery of certain medications. For instance, it's involved in the development of 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), aimed at improving anti-HIV activity, enhancing blood-brain barrier penetration, and modifying pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).

Synthesis of Functionalized Cyclohexene Skeletons

This compound is crucial in the synthesis of functionalized cyclohexene skeletons, such as (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic acid ethyl ester. This synthesis utilizes ring-closing metathesis and diastereoselective Grignard reactions, highlighting its importance in organic chemistry (Cong & Yao, 2006).

Skeletal Rearrangements in Organic Chemistry

It is involved in skeletal rearrangements, like the conversion of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into other compounds under acidic conditions. This highlights its role in complex organic synthesis and chemical transformations (Kobayashi, Ono, & Kato, 1992).

Development of Nucleosides for Therapeutic Applications

5-Azidocyclohex-3-ene-1-carboxylic acid is used in the synthesis of nucleosides with potential therapeutic applications, including anti-HIV-1 activity and cytotoxicity testing. This demonstrates its applicability in medicinal chemistry (Konkel & Vince, 1995).

Curtius Rearrangement in Organic Synthesis

It's used in the Curtius rearrangement, contributing to the synthesis of various carbamates. This showcases its utility in creating a range of organic compounds with potential pharmacological importance (Gómez-Sánchez & Marco-Contelles, 2005).

Influenza Virus Sialidase Inhibitors

The synthesis of certain cyclohexene carboxylic acids, derived from 5-azidocyclohex-3-ene-1-carboxylic acid, leads to compounds that inhibit influenza A sialidase. This is significant in the context of antiviral drug development (Kerrigan, Smith, & Stoodley, 2001).

特性

IUPAC Name |

5-azidocyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUSSIYFBSMQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidocyclohex-3-ene-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)

![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)